molecular formula C15H14O3 B1312506 4-[(2-methylphenoxy)methyl]benzoic Acid

4-[(2-methylphenoxy)methyl]benzoic Acid

Cat. No.: B1312506
M. Wt: 242.27 g/mol
InChI Key: KPGONMMFNTUHKK-UHFFFAOYSA-N
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Description

4-[(2-Methylphenoxy)methyl]benzoic acid is a benzoic acid derivative featuring a 2-methylphenoxymethyl substituent at the para-position of the benzene ring. This compound is part of a broader class of aromatic carboxylic acids, often explored for their pharmacological and biochemical properties. The 2-methylphenoxy group introduces steric and electronic effects that influence solubility, acidity, and biological interactions.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

4-[(2-methylphenoxy)methyl]benzoic acid

InChI

InChI=1S/C15H14O3/c1-11-4-2-3-5-14(11)18-10-12-6-8-13(9-7-12)15(16)17/h2-9H,10H2,1H3,(H,16,17)

InChI Key

KPGONMMFNTUHKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally compared to derivatives with modifications in the benzoic acid core, substituent groups, or linker regions. Key analogs include:

Compound Name/ID Molecular Formula Key Substituents/Modifications Notable Features
4-[(2-Methylphenoxy)methyl]benzoic Acid C₁₅H₁₄O₃ 2-Methylphenoxymethyl at C4 of benzoic acid High lipophilicity due to aromatic groups
490-M01 C₁₇H₁₇NO₄ Methoxyimino group + 2-methylphenoxymethyl Metabolite of kresoxim-methyl; polar
2-Methyl-4-[(2-methylbenzoyl)amino]benzoic Acid C₁₆H₁₅NO₃ 2-Methylbenzoylamino at C4 Amide linkage enhances stability
4-[(Diethoxyphosphinoyl)methyl]benzoic Acid C₁₂H₁₇O₅P Diethoxyphosphinoyl group at C4 Potential enzyme inhibitor; polar phosphonate
GW0742 C₁₉H₁₄F₄O₂S Thiazolyl + trifluoromethyl groups PPARδ agonist; high metabolic stability
Key Observations:
  • Electronic Effects: The electron-withdrawing carboxylic acid group in the target compound contrasts with the electron-donating methoxyimino group in 490-M01, altering acidity (pKa ~ 4.2 for benzoic acid vs. ~6.5 for methoxyimino derivatives) .
  • Linker Flexibility: The methylene bridge in 4-[(2-methylphenoxy)methyl]benzoic acid provides conformational flexibility compared to rigid amide linkages in 2-methyl-4-[(2-methylbenzoyl)amino]benzoic acid .
  • Biological Interactions: Phosphonate-containing analogs (e.g., ) exhibit stronger binding to enzymes due to their charged groups, whereas the target compound’s phenoxy group may favor hydrophobic interactions .

Physicochemical Properties

Property 4-[(2-Methylphenoxy)methyl]benzoic Acid 490-M01 GW0742
Molecular Weight 242.27 g/mol 299.32 g/mol 382.37 g/mol
LogP ~3.1 (predicted) ~2.8 ~4.5
Solubility (Water) Low (≤0.1 mg/mL) Moderate Very low
Acidity (pKa) ~4.2 ~6.5 ~3.9
Key Observations:
  • The target compound’s lower solubility compared to 490-M01 is attributed to its non-polar 2-methylphenoxy group, whereas 490-M01’s methoxyimino group increases polarity .
  • GW0742’s trifluoromethyl and thiazolyl groups enhance lipophilicity, favoring membrane permeability .

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